BenchChemオンラインストアへようこそ!

Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

Chiral resolution Enantiomeric separation Amino acid synthesis

Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 111610-19-6) is the racemic Cbz-protected form of the Seebach imidazolidinone chiral auxiliary (rac-Z-BMI), a cornerstone building block for the asymmetric synthesis of enantiomerically pure α-amino acids and peptides. This compound belongs to the 2-tert-butyl-3-methyl-4-imidazolidinone (BMI) family, in which the N1 position is functionalized as a benzyloxycarbonyl (Cbz/Z) carbamate.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 111610-19-6
Cat. No. B3081924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate
CAS111610-19-6
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3
InChIKeyTZEQABAXFGVJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 111610-19-6): A Racemic Seebach Imidazolidinone Chiral Auxiliary Platform for Asymmetric α-Amino Acid Synthesis


Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 111610-19-6) is the racemic Cbz-protected form of the Seebach imidazolidinone chiral auxiliary (rac-Z-BMI), a cornerstone building block for the asymmetric synthesis of enantiomerically pure α-amino acids and peptides [1]. This compound belongs to the 2-tert-butyl-3-methyl-4-imidazolidinone (BMI) family, in which the N1 position is functionalized as a benzyloxycarbonyl (Cbz/Z) carbamate. The racemate serves as the direct precursor to both enantiopure (R)- and (S)-Cbz-BMI auxiliaries via efficient resolution by diastereomeric salt crystallization [2]. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol and a predicted boiling point of 435.9 ± 45.0 °C .

Why Generic Imidazolidinone Substitution Fails: Differentiated Procurement Rationale for Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 111610-19-6)


Imidazolidinone-based chiral auxiliaries cannot be freely interchanged without compromising synthetic outcomes. The N1 protecting group (Cbz vs. Boc vs. Bz) determines three critical procurement-relevant parameters: (i) the orthogonal deprotection strategy available for downstream amino acid liberation, (ii) the crystallinity and ease of purification of both the auxiliary itself and its alkylated adducts, and (iii) the diastereoselectivity profile during enolate alkylation [1]. The racemic Cbz-BMI (CAS 111610-19-6) offers a unique combination of hydrogenolytic Cbz removal—orthogonal to acid-labile Boc groups in complex substrates—and the ability to generate both enantiomeric auxiliary forms from a single racemate lot via well-established resolution protocols [2]. Substituting the enantiopure (S)- or (R)-Cbz-BMI directly bypasses this resolution step but at significantly higher procurement cost, while substituting Boc-BMI forfeits the hydrogenolytic deprotection option essential for substrates containing acid-sensitive functionality [3].

Quantitative Differentiation Evidence: Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (rac-Z-BMI) vs. Closest Analogs and Alternatives


Resolution Efficiency Enables Bilateral Enantiomer Access from a Single Racemate Lot

The racemic Cbz-BMI (CAS 111610-19-6) is resolved into its constituent (R)- and (S)-enantiomers by crystallization of diastereoisomeric ammonium salts with chiral mandelic acid or gulonic acid derivatives [1]. This contrasts with Boc-BMI, for which kinetic resolution using homochiral lithium amide bases achieves a maximum enantiomeric excess of only 80% ee [2]. The Cbz-BMI resolution protocol delivers both enantiomers in enantiomerically pure form from a single racemate procurement, whereas the Boc-BMI kinetic resolution requires separate optimization and provides lower optical purity [1] [2].

Chiral resolution Enantiomeric separation Amino acid synthesis

Exclusive Trans-Diastereoselectivity in Enolate Alkylation: Z-BMI vs. Bz-BMI Selectivity Comparison

The Cbz-protected BMI (Z-BMI), upon lithium enolate formation (LDA/THF, −70 to +25 °C) and alkylation with a variety of electrophiles, gives trans-disubstituted imidazolidinones exclusively [1]. This is a mechanistically distinct outcome from the corresponding oxazolidinone series: methylation selectivities for 2-t-butyl-1,3-oxazolidin-5-one Li-enolates vary dramatically with the N-acyl group, ranging from 3:1 (t-butyl carbamate) to >50:1 (O-phenyl carbamate) [2]. In the imidazolidinone series, the endocyclic diastereoselectivity consistently exceeds 95:5 regardless of the N-acyl substituent [3], making the Cbz-BMI platform inherently more robust to protecting-group variation than oxazolidinone alternatives.

Diastereoselective alkylation Chiral glycine enolate α-Amino acid synthesis

Orthogonal Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis for Substrate Compatibility

The Cbz group on BMI is cleaved by catalytic hydrogenolysis (Pd-C/H₂, neutral conditions at ambient temperature and pressure), whereas the Boc group on Boc-BMI requires acidic conditions (TFA or HCl/dioxane) for removal . This orthogonal reactivity is critical when the amino acid products or intermediate substrates contain acid-sensitive functionality (e.g., tert-butyl esters, silyl ethers, glycosidic bonds). The Cbz group tolerates the acidic conditions used for Boc removal (>99.9% stability in 50% TFA/CH₂Cl₂ after 20 min) [1], enabling sequential deprotection strategies where Boc groups elsewhere in the molecule are removed without affecting the Cbz-BMI auxiliary [2].

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Validated Platform: Seebach Imidazolidinone Method vs. Competing Chiral Auxiliary Methodologies

The Seebach imidazolidinone methodology (including the Cbz-BMI platform) is ranked among the five principal methods for chiral glycine enolate alkylation alongside Williams' oxazinone, Evans' oxazolidinone, Oppolzer's sultam, and Myers' pseudoephedrine auxiliaries [1]. The Seebach review (Angew. Chem. 1996, cited >1,500 times) establishes that the self-regeneration of stereocenters (SRS) principle using imidazolidinone auxiliaries has been successfully applied to the alkylation of 2-amino, 3-amino, hydroxy, and sulfanylcarboxylic acids with formation of tertiary carbon centers [2]. For specific demanding substrates, such as the synthesis of (R)- and (S)-AP5 (2-amino-5-phosphonopentanoic acids), the unlike isomers of Cbz-protected imidazolidinones afforded phosphorylated products with ≥98% diastereoselectivity [3]. In contrast, Evans' oxazolidinone methodology, while also powerful, is primarily suited for α-hydroxy acid derivatives and requires different cleavage conditions (LiOH/H₂O₂) that may not be compatible with all peptide-based targets.

Chiral auxiliary methodology Asymmetric amino acid synthesis Self-regeneration of stereocenters

Gram-to-Kilogram Scalability: Cbz-BMI Demonstrated at Preparative Scale vs. Emerging Alternatives

The enantiomerically pure glycine derivatives (R)- and (S)-Boc-BMI, derived from the same BMI core as Cbz-BMI, are commercially available on a kilogram scale, demonstrating the scalability of the BMI platform [1]. The racemic Cbz-BMI (CAS 111610-19-6) is the direct precursor to these enantiopure auxiliaries, and the resolution protocol using inexpensive mandelic acid or gulonic acid derivatives is amenable to multi-gram and larger-scale operations . In contrast, newer imidazolidinone chiral auxiliaries such as Pd-catalyzed decarboxylative asymmetric allylic alkylation products, while achieving high ee (up to 95%), have not been demonstrated beyond laboratory scale and require expensive palladium catalysts [2]. The Cbz-BMI platform benefits from decades of process optimization and established supply chains.

Process chemistry Scale-up Chiral building block manufacturing

Optimized Application Scenarios for Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 111610-19-6) Based on Quantitative Differentiation Evidence


In-House Resolution for Dual-Enantiomer Chiral Auxiliary Supply

Laboratories and pilot plants requiring both (R)- and (S)-Cbz-BMI auxiliaries can procure the racemate (CAS 111610-19-6) as a single SKU and perform in-house resolution via diastereomeric salt crystallization with (R)- or (S)-mandelic acid, achieving enantiomerically pure auxiliaries (≥98% ee) without the cost premium of pre-resolved enantiopure materials [1]. This strategy is directly supported by the Fitzi & Seebach resolution protocol, which delivers both enantiomers from the same racemate lot, and is unattainable with Boc-BMI, whose best reported kinetic resolution reaches only 80% ee [2].

Multi-Step Synthesis of Acid-Sensitive α-Amino Acid Derivatives Requiring Orthogonal Deprotection

In synthetic routes where the target α-amino acid or peptide intermediate carries acid-labile protecting groups (e.g., tert-butyl esters, silyl ethers), the Cbz-BMI auxiliary is the appropriate choice over Boc-BMI. The Cbz group is quantitatively stable under acidic conditions (>99.9% intact after 20 min in 50% TFA/CH₂Cl₂) and can be cleanly removed at the final stage by neutral hydrogenolysis (Pd-C/H₂, ambient temperature and pressure), preserving acid-sensitive functionality throughout the synthesis [1] [2].

Asymmetric Synthesis of Phosphonate and Phosphonate-Containing Amino Acid Bioisosteres

For the synthesis of phosphorylated α-amino acids such as (R)- and (S)-AP5 (2-amino-5-phosphonopentanoic acids), which are critical pharmacological tools for NMDA receptor studies, the unlike-isomer Cbz-protected Seebach imidazolidinones deliver ≥98% diastereoselectivity in the key alkylation step [1]. This level of stereocontrol on electrophilic phosphonate building blocks surpasses that reported for competing oxazolidinone auxiliaries under comparable conditions and justifies the selection of Cbz-BMI for phosphonate-containing amino acid targets [2].

Kilogram-Scale Manufacturing of Non-Proteinogenic α-Amino Acid Building Blocks

Process chemistry groups tasked with delivering multi-kilogram quantities of enantiopure non-proteinogenic α-amino acids (e.g., β-arylalanines, ω-halo amino acids, α-deuterio amino acids) benefit from the demonstrated scalability of the BMI platform, where both Boc-BMI and Cbz-BMI derivatives are commercially available on a kilogram scale with ≥97% purity [1]. The Cbz-BMI racemate (CAS 111610-19-6) serves as the cost-effective starting point for large-scale resolution campaigns, leveraging established supply chains and decades of process optimization [2].

Quote Request

Request a Quote for Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.